Compound Description: This compound was synthesized and evaluated for its antioxidant activity, exhibiting approximately 1.4 times higher activity than ascorbic acid. []
Relevance: While not directly containing a 1,2,4-oxadiazole ring, this compound shares the 4-methoxyphenyl motif with 3-(4-methoxyphenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole. Additionally, both compounds are explored in the context of developing novel derivatives from similar starting materials. []
Compound Description: This hydrazide derivative was synthesized and evaluated for its antioxidant activity, exhibiting approximately 1.4 times higher activity than ascorbic acid. []
Relevance: This compound shares the 4-methoxyphenyl motif with 3-(4-methoxyphenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole. Both compounds are part of a series of novel derivatives synthesized from the same starting material, 3-[(4-methoxyphenyl)amino]propanehydrazide, exploring various chemical modifications for enhanced biological activity. []
Compound Description: This compound exhibited the most potent anticancer activity against the glioblastoma U-87 cell line among a library of synthesized derivatives. []
Relevance: Although containing a 1,2,4-triazole ring instead of a 1,2,4-oxadiazole, this compound shares the 4-methoxyphenyl motif with 3-(4-methoxyphenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole. Both compounds originate from the same research focused on synthesizing and evaluating novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives for antioxidant and anticancer activities. []
3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole
Compound Description: The crystal structure of this compound was determined, revealing two distinct molecules within the asymmetric unit, differing in the relative twists of the phenyl groups. []
Relevance: While possessing a 1,2,4-triazole ring, this compound shares the 3-(4-methoxyphenyl) and 4-phenyl substituents with 3-(4-methoxyphenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole. This structural similarity highlights the prevalence of these specific substituents in heterocyclic chemistry and their potential impact on biological activity. []
Compound Description: This series of compounds, denoted as 5a-f, were synthesized to develop new selective 5-HT1A receptor ligands with reduced affinity for the α1-adrenoceptor subtypes. []
Relevance: Although containing a 1,2,4-triazole ring, these compounds share the 4-methoxyphenyl motif and the substituted phenyl group at the 5-position of the heterocycle with 3-(4-methoxyphenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole, suggesting potential exploration of similar pharmacological targets. []
Compound Description: This series of isomeric compounds, denoted as 6a-f, were synthesized alongside the 4-amino-3-[[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]thio]-5-(substituted phenyl)[1,2,4]triazoles to develop new selective 5-HT1A receptor ligands with reduced affinity for the α1-adrenoceptor subtypes. []
Relevance: Despite possessing a 1,2,4-triazole ring and a thione group, these compounds share the 4-methoxyphenyl motif and the substituted phenyl group with 3-(4-methoxyphenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole, indicating a potential overlap in their pharmacological profiles. []
3-[[2-[4-(2-Methoxy or 2-Nitrophenyl)1-piperazinyl]ethyl]thio]-5-(substituted phenyl)[1,2,4]triazoles
Compound Description: This series of compounds, denoted as 8a-i, were synthesized alongside the previously mentioned 1,2,4-triazole derivatives to develop new selective 5-HT1A receptor ligands with reduced affinity for the α1-adrenoceptor subtypes. []
Relevance: Though containing a 1,2,4-triazole ring and variations in the piperazinyl substituent, these compounds share the substituted phenyl group at the 5-position of the heterocycle with 3-(4-methoxyphenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole, highlighting the exploration of similar structural motifs for targeting the 5-HT1A receptor. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.